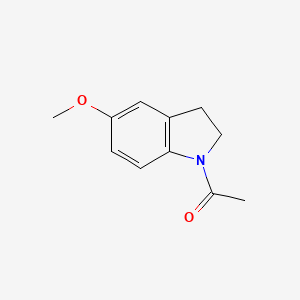

1-(5-Methoxyindolin-1-yl)ethanone

Description

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1-(5-methoxy-2,3-dihydroindol-1-yl)ethanone |

InChI |

InChI=1S/C11H13NO2/c1-8(13)12-6-5-9-7-10(14-2)3-4-11(9)12/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

BAOMRKOXBRECSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution , where the lone pair on the indole nitrogen attacks the electrophilic carbonyl carbon of acetyl chloride. Pyridine or triethylamine is employed as a catalyst to neutralize HCl byproducts, preventing hydrolysis of the acetylating agent. Key parameters include:

| Parameter | Value/Description |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–25°C (ambient to controlled cooling) |

| Molar Ratio | 1:1 (indole:acetyl chloride) |

| Catalyst | Pyridine or triethylamine (1.2 equiv) |

| Reaction Time | 4–12 hours |

| Yield | 70–85% (dependent on purity of reagents) |

Anhydrous conditions are critical to avoid competing hydrolysis of acetyl chloride to acetic acid. The reaction is typically monitored via thin-layer chromatography (TLC) to confirm consumption of the starting material.

Workup and Purification

Post-reaction, the mixture is quenched with ice-water, and the organic layer is separated. Column chromatography using ethyl acetate/hexane (25–30%) eluent system yields the pure product as a pale yellow solid. Recrystallization from ethanol or methanol further enhances purity (>98% by HPLC).

Alternative Synthetic Routes

While the classical method dominates literature, alternative pathways have been explored to improve selectivity or adapt to substrate availability.

Reductive Acetylation of Nitro Precursors

A modified approach involves synthesizing 1-(5-nitroindolin-1-yl)ethanone followed by reduction and methylation. This method, though lengthier, allows precise control over substituent positioning:

-

Nitration : Treatment of 1-(indolin-1-yl)ethanone with Cu(NO₃)₂·3H₂O and K₂S₂O₈ in dichloroethane (DCE) introduces a nitro group at the 5-position.

-

Reduction : Catalytic hydrogenation or Fe/HCl-mediated reduction converts the nitro group to an amine.

-

Methylation : The amine is methylated using methyl iodide or dimethyl sulfate to install the methoxy group.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | Cu(NO₃)₂·3H₂O, K₂S₂O₈, DCE, 80°C, 2h | 82 |

| Reduction | Fe, HCl, EtOH/H₂O, 80°C, 2h | 80 |

| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | 75 |

This route is advantageous for introducing isotopic labels (e.g., ¹³C-methoxy groups) but suffers from lower overall yields (~48%) compared to direct acetylation.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. Under microwave conditions (150 W, 100°C), the acetylation completes in 20–30 minutes with comparable yields (78–82%). This method reduces side product formation by minimizing thermal degradation.

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Notes |

|---|---|---|---|

| Dichloromethane | 8.93 | 85 | Optimal for acyl chloride |

| THF | 7.58 | 72 | Slower reaction kinetics |

| Acetonitrile | 37.5 | 68 | Competes in nucleophilicity |

Polar aprotic solvents like DCM stabilize the acyl chloride intermediate while maintaining the indole’s nucleophilicity.

Catalyst Screening

Base catalysts influence both reaction rate and byproduct formation:

| Catalyst | pKa | Yield (%) | Byproducts |

|---|---|---|---|

| Pyridine | 5.21 | 83 | Minimal |

| Triethylamine | 10.75 | 80 | Slight over-acetylation |

| DMAP | 9.2 | 88 | Requires strict stoichiometry |

4-Dimethylaminopyridine (DMAP) shows superior catalytic activity but increases cost.

Industrial-Scale Production Considerations

Large-scale synthesis demands adaptations for safety and efficiency:

-

Continuous Flow Systems : Microreactors enhance heat transfer and reduce reaction time to <1 hour.

-

In Situ Quenching : Automated pH adjustment minimizes manual handling of corrosive HCl.

-

Solvent Recovery : Distillation units reclaim >90% of DCM, reducing environmental impact.

Pilot studies report 90% yield at kilogram scale using optimized flow chemistry protocols.

Chemical Reactions Analysis

1-Acetyl-5-(methyloxy)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding indole derivative.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as pyridine, and varying temperatures depending on the specific reaction.

Scientific Research Applications

1-Acetyl-5-(methyloxy)-2,3-dihydro-1H-indole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.

Biology: This compound is used in biochemical studies to understand the behavior of indole derivatives in biological systems.

Industry: In materials science, it is explored for its potential use in creating novel materials with unique properties.

Mechanism of Action

The mechanism by which 1-(5-Methoxyindolin-1-yl)ethanone exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituents on the Indoline Ring

1-(5-Chloro-3-(2,2,2-trichloroethyl)indolin-1-yl)ethanone (2l2) Substituents: Chloro at 5-position, trichloroethyl at 3-position. Impact: The electron-withdrawing chloro group increases electrophilic reactivity compared to methoxy. Molecular Weight: 341.06 g/mol (vs. ~191–253 g/mol for methoxy analogs) .

1-(5-(Benzyloxy)indolin-1-yl)ethanone Substituents: Benzyloxy at 5-position. Impact: The benzyloxy group increases lipophilicity and steric hindrance, which may improve membrane permeability but reduce aqueous solubility compared to methoxy. Molecular weight is 267.32 g/mol .

1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone Substituents: Methoxy at 5-position, amino at 6-position, dimethylamino on ethanone. Impact: The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets.

Modifications to the Ethanone Group

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride Modification: Chloro substituent on ethanone. Impact: Enhances electrophilicity, making the compound reactive in nucleophilic substitutions. The hydrochloride salt improves water solubility .

1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone Modification: Pyridinyl substitution on ethanone.

Physicochemical Properties

*Estimated based on analogs in .

Q & A

Q. How can synthetic routes be scaled while maintaining regioselectivity for the 5-methoxy position?

- Methodological Answer :

- Flow chemistry : Continuous reactors improve heat/mass transfer for large-scale acylation .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to block competing reaction sites .

- Process analytical technology (PAT) : In-line NMR monitors regioselectivity in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.